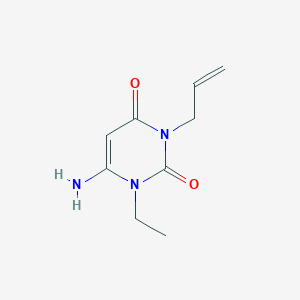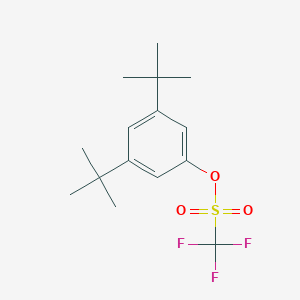
3,5-Di-tert-butylphenyl trifluoromethanesulfonate
概要
説明
3,5-Di-tert-butylphenyl trifluoromethanesulfonate, also known as DTBPF, is an organic compound that has been extensively used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions.
作用機序
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a sulfonate ester that is known for its high reactivity. The compound reacts with various functional groups, such as alcohols and amines, to form stable complexes. The mechanism of action of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate involves the formation of a covalent bond between the sulfonate group and the functional group of the substrate.
生化学的および生理学的効果
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a highly reactive compound that can react with various biological molecules, such as proteins and nucleic acids. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been shown to have anticancer and antiviral properties.
実験室実験の利点と制限
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a stable and highly reactive compound that is easy to handle in the laboratory. The compound is also readily available and relatively inexpensive. However, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be toxic and should be handled with care. In addition, the compound can react with various biological molecules, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in scientific research. One area of research is the development of new drugs and pharmaceuticals using 3,5-Di-tert-butylphenyl trifluoromethanesulfonate as a reagent. Another area of research is the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in the synthesis of new materials, such as polymers and nanoparticles. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be used in the development of new analytical techniques, such as mass spectrometry and chromatography.
Conclusion:
In conclusion, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate is an important compound that has been extensively used in scientific research. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions. 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the synthesis of various natural products, the development of new drugs and pharmaceuticals, and the development of new analytical techniques. However, the compound can be toxic and should be handled with care. Future research on 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can lead to the development of new materials, drugs, and analytical techniques.
科学的研究の応用
3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been extensively used in scientific research as a reagent in organic synthesis reactions. It is commonly used as a protecting group for alcohols and amines. The compound has also been used in the synthesis of various natural products, such as alkaloids and terpenes. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the development of new drugs and pharmaceuticals.
特性
CAS番号 |
155064-25-8 |
|---|---|
製品名 |
3,5-Di-tert-butylphenyl trifluoromethanesulfonate |
分子式 |
C15H21F3O3S |
分子量 |
338.4 g/mol |
IUPAC名 |
(3,5-ditert-butylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H21F3O3S/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)21-22(19,20)15(16,17)18/h7-9H,1-6H3 |
InChIキー |
NMKZEDAODGHHEC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
ピクトグラム |
Irritant |
同義語 |
3 5-DI-TERT-BUTYLPHENYL TRIFLUOROMETHAN& |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

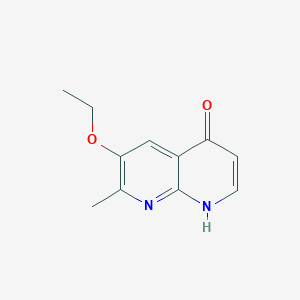
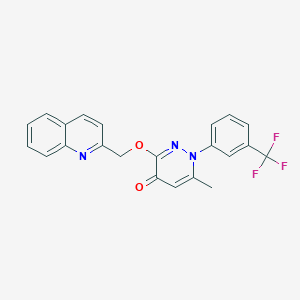
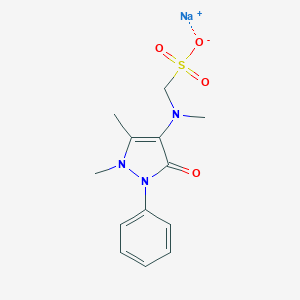
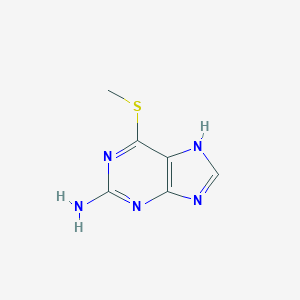

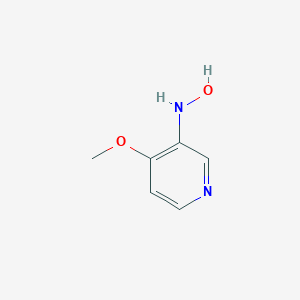
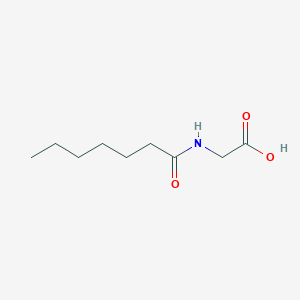
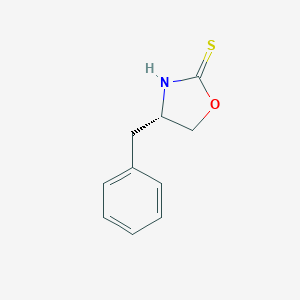
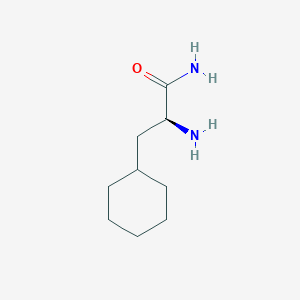
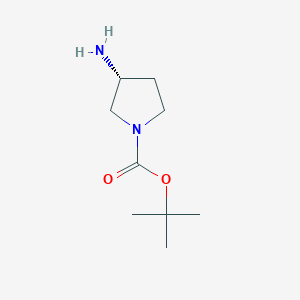

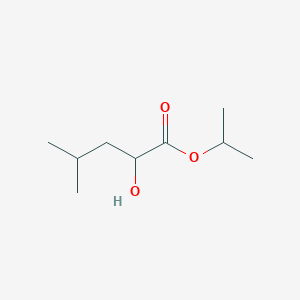
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
